molecular formula C15H18N2O2 B2432939 N-(1-Prop-2-enoylpiperidin-4-yl)benzamide CAS No. 2177023-86-6

N-(1-Prop-2-enoylpiperidin-4-yl)benzamide

Cat. No. B2432939
CAS RN: 2177023-86-6
M. Wt: 258.321
InChI Key: CZKIHXHAGSVCGK-UHFFFAOYSA-N
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Description

“N-(1-Prop-2-enoylpiperidin-4-yl)benzamide” is a type of benzamide derivative . Benzamides are compounds containing a benzoyl group linked to the N-terminal of a glycine . They are known for their various biological activities and are widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of benzamide derivatives like “N-(1-Prop-2-enoylpiperidin-4-yl)benzamide” is often guided by bioisosterism and pharmacokinetic parameters . The process typically involves designing and synthesizing a series of novel benzamide derivatives . A common method for the preparation of benzamide derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .


Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions. For instance, they can be prepared through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be determined using various techniques. For instance, the molecular formula, average mass, and monoisotopic mass of benzamide can be determined .

Mechanism of Action

Benzamide derivatives like “N-(1-Prop-2-enoylpiperidin-4-yl)benzamide” are known to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . Benzamide derivatives can induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . Special instructions should be obtained before use, and all safety precautions should be read and understood .

Future Directions

Benzamide derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on further clarifying structure–activity relationships and exploring potential anti-cancer properties . Additionally, the synthesis of novel benzamide derivatives substituted with pyridine-linked 1,2,4-oxadiazole could be a potential area of study .

properties

IUPAC Name

N-(1-prop-2-enoylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-14(18)17-10-8-13(9-11-17)16-15(19)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKIHXHAGSVCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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